Phenylmethanethiosulfonate

Descripción general

Descripción

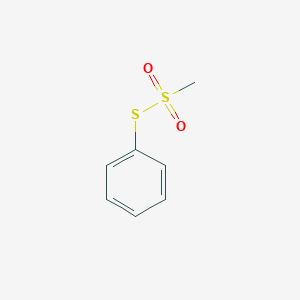

Methylsulfonylsulfanylbenzene, also known as 1-methyl-4-(methylsulfonyl)benzene, is an organic compound with the molecular formula C8H10O2S. It is a derivative of benzene, where a methylsulfonyl group is attached to the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylsulfonylsulfanylbenzene can be synthesized through several methods. One common method involves the reaction of methylsulfonyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of methylsulfonylsulfanylbenzene often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards.

Análisis De Reacciones Químicas

Types of Reactions

Methylsulfonylsulfanylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, substituted benzene compounds, and various reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Biological Research Applications

1.1. Substituted Cysteine Accessibility Method (SCAM)

PMTS is utilized as a reagent in the substituted cysteine accessibility method (SCAM) to study protein structures, particularly in mapping the permeation pathways of monoamine transporters. A novel analog, 4-(1-methylpyridinium)phenylmethanethiosulfonate iodide (MTS-MPP+), was synthesized to enhance specificity in interactions with serotonin transporters (SERT). This compound allows researchers to identify specific residues involved in substrate interactions and understand the mechanisms of transporter function more effectively .

1.2. Inhibition Studies on Monoamine Transporters

In studies comparing MTS-MPP+ with conventional methanethiosulfonate reagents, it was found that while MTS-MPP+ was less potent than its parent compound MPP+ in inhibiting serotonin uptake, it provided valuable insights into the structure-function relationships of SERT. This highlights PMTS's potential as a tool for probing the dynamics of neurotransmitter transporters .

Organic Synthesis Applications

2.1. Thiosulfonation Reactions

PMTS can serve as a thiosulfonating agent in organic synthesis, particularly in the formation of thioether compounds. Recent advancements have demonstrated that using PMTS in conjunction with dual copper/photoredox catalysis can facilitate the construction of C-S bonds efficiently, yielding various thiosulfonates from diverse substrates including pharmaceutical compounds like Gemfibrozil and Ibuprofen .

2.2. Synthesis of Sulfinyl Radicals

Research has explored the application of sulfinyl radicals derived from PMTS in organic synthesis. These radicals are pivotal in developing new synthetic methodologies, enhancing reaction pathways for creating complex organic molecules . The versatility of PMTS allows for its incorporation into various synthetic strategies, making it an essential reagent in modern organic chemistry.

Material Science Applications

3.1. Development of Advanced Materials

In material science, PMTS is being investigated for its potential to contribute to the development of new polymers and nanomaterials. Its reactivity can be harnessed to create materials with tailored properties, which are crucial for applications ranging from electronics to biocompatible materials .

3.2. Green Chemistry Approaches

Recent studies have focused on green synthesis methods using PMTS for producing thiosulfonate S-esters via microwave-assisted oxidation processes. This approach not only improves reaction efficiency but also aligns with sustainable chemistry principles by minimizing waste and energy consumption .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of methylsulfonylsulfanylbenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methylsulfonylbenzene: Similar in structure but lacks the additional sulfanyl group.

Methylsulfonylmethane: Contains a sulfonyl group but is not attached to a benzene ring.

Benzene derivatives: Various benzene derivatives with different functional groups can exhibit similar chemical properties.

Uniqueness

Methylsulfonylsulfanylbenzene is unique due to the presence of both methylsulfonyl and sulfanyl groups attached to the benzene ring

Actividad Biológica

Phenylmethanethiosulfonate (PMTS) is a chemical compound that has garnered attention due to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activity of PMTS, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a thiosulfonate, characterized by the presence of a sulfur atom bonded to both a phenyl group and a sulfonate group. Its chemical formula is , and its CAS number is 1197-26-8. The compound is synthesized through various methods, including reactions involving cyclohexanone and thiosulfonates .

PMTS exhibits biological activity primarily through its interaction with thiol groups in proteins. This interaction can lead to modifications of protein structure and function, impacting various cellular pathways. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : PMTS can act as an inhibitor for certain enzymes by modifying cysteine residues, which are crucial for the active sites of these enzymes.

- Cell Signaling Modulation : By affecting thiol-disulfide balance, PMTS may influence signaling pathways involved in cell proliferation and apoptosis.

1. Antioxidant Properties

PMTS has demonstrated antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Research indicates that PMTS may have neuroprotective effects against neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP+). In studies involving human choriocarcinoma cell lines, PMTS reduced MPP+-induced toxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

3. Antimicrobial Activity

Preliminary studies suggest that PMTS exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, which could have implications for developing new antimicrobial agents.

Case Study 1: Neuroprotection Against MPP+

In a study examining the effects of PMTS on MPP+-induced toxicity in JAR human choriocarcinoma cells, it was found that PMTS significantly reduced cell death caused by MPP+. The mechanism was attributed to the compound's ability to modulate oxidative stress pathways and protect mitochondrial function .

Case Study 2: Antioxidant Activity

A study investigating the antioxidant properties of PMTS revealed that it effectively scavenged free radicals in vitro. The compound demonstrated a dose-dependent response in reducing oxidative stress markers in cultured cells, indicating its potential use as a protective agent against oxidative damage .

Data Table: Biological Activities of PMTS

Research Findings

Recent findings emphasize the importance of further research into the biological activities of PMTS. Investigations into its potential therapeutic applications are ongoing, particularly in the fields of neurology and infectious diseases. The compound's ability to modify protein function through thiol interactions presents a promising avenue for drug development.

Propiedades

IUPAC Name |

methylsulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZKOLVVYXTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306067 | |

| Record name | S-Phenyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-26-8 | |

| Record name | S-Phenyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Phenyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.